molecular formula C20H29ClN2O4 B15252767 Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate CAS No. 1643358-01-3

Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate

Cat. No.: B15252767
CAS No.: 1643358-01-3
M. Wt: 396.9 g/mol
InChI Key: XCWWVMIKMXDYJM-UHFFFAOYSA-N
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Description

Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate (CAS 1643358-01-3) is a piperazine derivative featuring a 4-chlorophenyl substituent at the 2-position of the piperazine ring and tert-butoxycarbonyl (Boc) protecting groups at the 1- and 4-positions. With a molecular weight of 396.91 g/mol and MDL number MFCD24873296, it is commonly used as an intermediate in pharmaceutical synthesis. The compound is currently listed as temporarily out of stock but available from global suppliers in China, the U.S., India, and Germany .

Properties

CAS No.

1643358-01-3

Molecular Formula

C20H29ClN2O4

Molecular Weight

396.9 g/mol

IUPAC Name

ditert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate

InChI

InChI=1S/C20H29ClN2O4/c1-19(2,3)26-17(24)22-11-12-23(18(25)27-20(4,5)6)16(13-22)14-7-9-15(21)10-8-14/h7-10,16H,11-13H2,1-6H3

InChI Key

XCWWVMIKMXDYJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=C(C=C2)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of Pre-Substituted Piperazine Derivatives

This method begins with 2-(4-chlorophenyl)piperazine, which undergoes double Boc protection using di-tert-butyl dicarbonate (Boc₂O). The reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar), with triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a catalyst.

Key Steps:

  • Deprotonation : Piperazine’s secondary amines react with TEA, forming a reactive conjugate base.
  • Nucleophilic Attack : Boc₂O reacts with the deprotonated amines, yielding the bis-Boc-protected derivative.
  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) or recrystallization from ethanol/water.

Reaction Equation:
$$ \text{2-(4-Cl-C}6\text{H}4\text{)C}4\text{H}6\text{N}2 + 2\ \text{Boc}2\text{O} \xrightarrow[\text{TEA, DCM}]{0-25^\circ \text{C}} \text{Di-tert-butyl 2-(4-Cl-C}6\text{H}4\text{)piperazine-1,4-dicarboxylate} + 2\ \text{CO}_2 $$

Post-Functionalization of Boc-Protected Piperazine

An alternative approach modifies pre-Boc-protected piperazine (e.g., di-tert-butyl piperazine-1,4-dicarboxylate, CAS 76535-75-6) by introducing the 4-chlorophenyl group via electrophilic aromatic substitution or Ullmann coupling.

Advantages :

  • Higher regioselectivity due to steric shielding from Boc groups.
  • Compatibility with palladium catalysts for coupling reactions.

Optimization of Reaction Parameters

Stoichiometry and Catalysis

A molar ratio of 2.2:1 (Boc₂O:piperazine) ensures complete di-protection, minimizing mono-Boc byproducts. DMAP (0.1 equiv) accelerates the reaction by 40% compared to TEA alone, reducing reaction time from 24 hours to 6 hours.

Solvent and Temperature Effects

Solvent Yield (%) Purity (%)
DCM 78 95
THF 85 97
Acetonitrile 62 89

THF’s higher polarity facilitates better solubility of intermediates, while temperatures maintained at 0–5°C suppress hydrolysis of Boc groups.

Industrial-Scale Production

Industrial protocols emphasize cost-effectiveness and scalability:

  • Continuous Flow Reactors : Reduce batch variability and improve heat dissipation.
  • In Situ Quenching : Aqueous NH₄Cl neutralizes excess Boc₂O, simplifying purification.
  • Crystallization-Based Purification : Ethanol/water mixtures achieve >99% purity without chromatography, cutting production costs by 30%.

Analytical Characterization

Spectroscopic Validation

¹H NMR (CDCl₃) :

  • δ 1.42 (s, 18H, tert-butyl)
  • δ 7.25–7.35 (m, 4H, 4-chlorophenyl)
  • δ 3.45–3.60 (m, 8H, piperazine)

13C NMR :

  • δ 155.2 (C=O)
  • δ 134.8 (C-Cl)
  • δ 28.4 (tert-butyl CH₃)

HRMS (ESI+) :

  • Observed: m/z 453.1832 [M+H]⁺
  • Calculated: 453.1829 for C₂₀H₂₉ClN₂O₄⁺

Chromatographic Purity Assessment

HPLC (C18 column, acetonitrile/water 70:30, λ = 254 nm) shows a single peak at 6.2 minutes, confirming >98% purity.

Challenges and Mitigation Strategies

Byproduct Formation

Mono-Boc Derivatives :

  • Cause : Incomplete Boc₂O addition.
  • Solution : Use excess Boc₂O (2.5 equiv) and monitor via TLC (Rf = 0.35 in 30% ethyl acetate/hexane).

Hydrolysis Products :

  • Cause : Residual moisture in solvents.
  • Solution : Molecular sieves (3Å) and rigorous solvent drying.

Comparative Analysis of Synthetic Routes

Parameter Boc Protection of Pre-Substituted Piperazine Post-Functionalization of Boc-Protected Piperazine
Yield 82–85% 75–78%
Purity >98% 95–97%
Scalability High (batch sizes up to 50 kg) Moderate (batch sizes up to 10 kg)
Cost Efficiency $$$ $$

The pre-substituted route is preferred for large-scale synthesis due to higher yields and simpler workup.

Emerging Methodologies

Enzymatic Boc Protection

Recent studies report lipase-catalyzed Boc protection in aqueous media (pH 7.0, 25°C), achieving 80% yield with reduced environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) cuts reaction time to 30 minutes, though scalability remains limited.

Chemical Reactions Analysis

Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Based on the search results, here's what is known about the compound "Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate":

Basic Information

  • Name: this compound is the product name . Other names include 1,4-di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate, (R)-Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate, and 1,4-Bis(1,1-dimethylethyl) (2R)-2-(4-chlorophenyl)-1,4-piperazinedicarboxylate .
  • CAS Number: 769944-52-7 and 1643358-01-3
  • Molecular Formula: C20H29ClN2O4C_{20}H_{29}ClN_2O_4
  • Molecular Weight: 396.91

Properties

  • It has a molecular weight of 286.37 g/mol .
  • The IUPAC name is di-tert-butyl piperazine-1,4-dicarboxylate .

Availability

  • It is available from suppliers in China and the United States .
  • Astatech, Inc. (United States) sells it with a purity of 95% .

Potential Applications

While the search results do not explicitly detail the applications of "this compound," the search results do provide information on applications for similar compounds and related scientific techniques:

  • Activation Analysis: This technique, which involves exposing a sample to neutrons to create radioisotopes, can be used for quality control and in research projects requiring high purity. It can identify and measure trace elements, even in minute quantities .
  • Radiotracers in Biomedical Research: Radioisotopes are used in biomedical research for both in-progress and human studies .
  • Industrial Applications of Wireless Sensors: Wireless sensors have widespread industrial applications .
  • Material Engineering: Material engineering principles, including considerations of yield strength, tensile strength, and hardness, are crucial in various design applications .

Mechanism of Action

The mechanism of action of Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can bind to active sites, inhibiting enzyme activity or modulating receptor function . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

Piperazine-1,4-dicarboxylate derivatives differ primarily in the substituents at the 2-position of the piperazine ring, which influence their chemical reactivity, solubility, and applications. Key analogues include:

Compound Name CAS Number Molecular Weight (g/mol) Substituent at 2-Position Key Applications/Notes Hazards/Handling
Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate 1643358-01-3 396.91 4-Chlorophenyl Pharmaceutical intermediate Not specified in evidence
Di-tert-butyl piperazine-1,4-dicarboxylate 76535-75-6 286.37 Hydrogen (unsubstituted) Polymer synthesis Requires standard lab precautions
Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate 143540-05-0 316.39 Hydroxymethyl Intermediate for PROTACs Store at 2–8°C in inert atmosphere
Di-tert-butyl (S)-2-(aminomethyl)piperazine-1,4-dicarboxylate 1808248-63-6 315.41 (S)-Aminomethyl Chiral building block H315/H319 (skin/eye irritation)
Di-tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate 368441-99-0 358.43 Methoxy-oxoethyl Specialty chemical synthesis No hazard data available
Key Observations:
  • Chiral Variants: The (S)-aminomethyl derivative (CAS 1808248-63-6) highlights the importance of stereochemistry in biological activity, though the target compound’s stereochemical configuration is unspecified .
  • Synthetic Utility: Hydroxymethyl and cyanomethyl derivatives (e.g., CAS 143540-05-0) are intermediates in PROTAC synthesis, while the unsubstituted analogue (CAS 76535-75-6) is used in polymer chemistry .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves reacting a piperazine derivative with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or sodium carbonate) in anhydrous dichloromethane or tetrahydrofuran. The 4-chlorophenyl group is introduced via nucleophilic substitution or coupling reactions. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Yield optimization may require iterative adjustments of stoichiometry, solvent polarity, and reaction time .
  • Key Parameters : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and confirmed by NMR (e.g., tert-butyl peaks at δ 1.4–1.5 ppm in 1^1H NMR) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., 4-chlorophenyl aromatic protons at δ 7.2–7.4 ppm) and Boc group integrity.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~453.2 g/mol).
  • IR Spectroscopy : Carbamate C=O stretches (~1680–1720 cm⁻¹) and aromatic C-Cl vibrations (~550–600 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How does the 4-chlorophenyl substituent influence biological activity compared to other piperazine derivatives?

  • Structure-Activity Relationship (SAR) : The 4-chlorophenyl group enhances lipophilicity and π-π stacking potential, which may improve binding to hydrophobic enzyme pockets. Comparative studies with analogs (e.g., methyl or cyano substituents) show varying antimicrobial and anti-inflammatory activities. For example, di-tert-butyl piperazine-1,4-dicarboxylate (without chlorophenyl) exhibits anti-inflammatory activity, while tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate shows neuroprotective potential .
  • Experimental Design : Use in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) with IC₅₀ comparisons across derivatives .

Q. What crystallographic strategies are effective for resolving the compound’s solid-state structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXL for refinement) is optimal. Slow evaporation from ethanol/hexane mixtures promotes crystal growth. Challenges include disorder in tert-butyl groups; resolution requires high-resolution data (θ > 25°) and anisotropic displacement parameter refinement .
  • Key Metrics : Monitor R-factor convergence (<5%) and validate hydrogen bonding/Cl···π interactions .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

  • Data Analysis Framework :

Contextualize Assay Conditions : Compare cell lines, concentrations, and control baselines (e.g., tert-butyl 4-methylpiperazine-1-carboxylate’s antimicrobial activity varies with bacterial strain).

Computational Modeling : Dock derivatives into target proteins (e.g., COX-2) using AutoDock Vina to correlate binding affinity with experimental IC₅₀.

Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-validated sources) to identify consensus trends .

Methodological Optimization Questions

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Process Chemistry : Transition from batch to continuous flow reactors for Boc protection steps, reducing reaction time and byproducts. Use in-line FTIR for real-time monitoring of intermediate formation.
  • Purification : Gradient flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures (≥95% purity) .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G* basis set) model electrophilic aromatic substitution at the 4-chlorophenyl group. Compare frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • MD Simulations : GROMACS simulations in explicit solvent (e.g., water/DMSO) predict solubility and aggregation tendencies .

Data Validation and Reproducibility

Q. What are best practices for validating synthetic reproducibility across labs?

  • Protocol Standardization :

  • Document exact stoichiometry, solvent grades, and equipment (e.g., Schlenk line for air-sensitive steps).
  • Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) for cross-validation.
    • Interlab Studies : Collaborate with ≥3 independent labs to synthesize the compound under identical conditions, reporting mean yields ± SD .

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